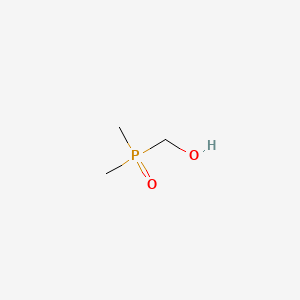
Methyl-3-(acetyloxy)benzoat
Übersicht
Beschreibung
Methyl 3-(acetyloxy)benzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the hydroxyl group is acetylated. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(acetyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and as a flavoring agent in the food industry.
Wirkmechanismus
Target of Action
Methyl 3-(acetyloxy)benzoate is a chemical compound with the molecular formula C10H10O4 It’s worth noting that similar compounds are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling .
Mode of Action
In the context of organic synthesis, compounds like this often act as reagents that participate in transition metal-catalyzed carbon–carbon bond-forming reactions .
Biochemical Pathways
Related compounds have been studied in the context of the biosynthesis of floral scent compounds like methyl benzoate . In these pathways, enzymes like carboxyl methyltransferases play a crucial role in the formation of methyl benzoate .
Result of Action
It’s worth noting that similar compounds are often used in organic synthesis, where they can facilitate the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of Methyl 3-(acetyloxy)benzoate can be influenced by various environmental factors. These may include the pH and temperature of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is stored and used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(acetyloxy)benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by acetylation of the resulting methyl 3-hydroxybenzoate with acetic anhydride . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 3-(acetyloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(acetyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield 3-hydroxybenzoic acid and acetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), etc.
Major Products:
Hydrolysis: 3-hydroxybenzoic acid and acetic acid.
Reduction: Methyl 3-(hydroxymethyl)benzoate.
Substitution: Various substituted methyl 3-(acetyloxy)benzoates depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(acetyloxy)benzoate can be compared with other similar compounds such as:
Methyl 3-hydroxybenzoate: Lacks the acetyl group, making it less reactive in certain chemical transformations.
Methyl 4-(acetyloxy)benzoate: The position of the acetyl group affects its reactivity and biological activity.
Methyl 3,5-diacetyloxybenzoate: Contains additional acetyl groups, which can influence its solubility and reactivity.
The unique structural features of methyl 3-(acetyloxy)benzoate, such as the presence of both ester and acetyl groups, make it a versatile compound in various chemical and biological applications.
Eigenschaften
IUPAC Name |
methyl 3-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-9-5-3-4-8(6-9)10(12)13-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJKRQXHIMCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342034 | |
| Record name | Methyl 3-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24781-23-5 | |
| Record name | Methyl 3-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)











